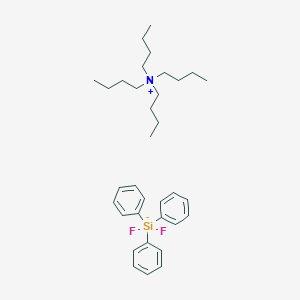

Tetrabutylammonium difluorotriphenylsilicate(IV)

Descripción general

Descripción

Tetrabutylammonium difluorotriphenylsilicate(IV) is a non-hygroscopic, organic soluble fluoride source. It is highly effective for nucleophilic displacement reactions and is often used as a catalytic promoter . This compound is known for its stability and solubility in various organic solvents, making it a versatile reagent in synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrabutylammonium difluorotriphenylsilicate(IV) is synthesized through the reaction of tetrabutylammonium fluoride with triphenylsilanol in the presence of a suitable solvent . The reaction typically occurs under an inert atmosphere to prevent moisture interference, as the compound is moisture-sensitive . The reaction conditions often involve moderate temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of tetrabutylammonium difluorotriphenylsilicate(IV) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

Tetrabutylammonium difluorotriphenylsilicate(IV) primarily undergoes nucleophilic substitution reactions . It serves as a fluoride source for various nucleophilic fluorination reactions, where it effectively replaces leaving groups with fluoride ions .

Common Reagents and Conditions

Common reagents used in reactions with tetrabutylammonium difluorotriphenylsilicate(IV) include organic halides and other electrophilic compounds . The reactions typically occur under anhydrous conditions to prevent hydrolysis of the fluoride source . Solvents such as toluene or acetonitrile are often used to dissolve the reactants and facilitate the reaction .

Major Products

The major products formed from reactions involving tetrabutylammonium difluorotriphenylsilicate(IV) are organofluorine compounds . These products are valuable in various applications, including pharmaceuticals and agrochemicals, due to the unique properties imparted by the fluorine atoms .

Aplicaciones Científicas De Investigación

Nucleophilic Fluorination Reactions

TBAT has been extensively studied for its nucleophilic fluorination capabilities. It exhibits excellent reactivity towards various electrophiles, including alkyl halides and aryl bromides. The following points summarize key findings regarding its applications in nucleophilic fluorination:

- Fluoride Transfer Mechanism : Studies indicate that TBAT can transfer fluoride ions through both direct and dissociative pathways, depending on the solvent and substrate conditions. This dual mechanism allows for greater control over reaction outcomes, including selectivity between addition and elimination products .

- Comparative Reactivity : TBAT has been shown to outperform other commercial fluorination reagents like TBAF in specific reactions, particularly those involving challenging secondary substrates. For instance, it has been reported that TBAT facilitates the conversion of benzyl bromide to benzyl fluoride more efficiently than TBAF .

- Kinetic Studies : Kinetic investigations using NMR spectroscopy have elucidated the dynamics of fluoride transfer from TBAT to various acceptors. These studies reveal that the rate of fluoride transfer is influenced by factors such as substrate affinity and solvent effects .

Industrial Applications

Beyond laboratory research, TBAT finds utility in several industrial processes:

- Plastic and Rubber Manufacturing : TBAT is employed in the production of fluorinated polymers, enhancing their thermal stability and chemical resistance. Its application in these industries underscores its importance as a reagent that can modify material properties effectively .

- Textile Industry : The compound is also used in textile processing to impart water-repellent and stain-resistant properties to fabrics. This application highlights TBAT's versatility beyond typical organic synthesis contexts .

Case Study 1: Fluorination of Alkyl Halides

In a systematic study, TBAT was used to fluorinate a series of primary and secondary alkyl halides under optimized conditions. The results demonstrated high yields and selectivity for the desired fluorinated products while minimizing side reactions such as β-elimination, which is often problematic with other reagents .

Case Study 2: Synthesis of Fluorinated Aromatics

TBAT was employed in the synthesis of fluorinated aromatic compounds through electrophilic fluorination methods. The compound's ability to facilitate rapid fluoride transfer led to significant improvements in reaction rates compared to traditional methods .

Comparative Data Table

The following table summarizes the performance of TBAT compared to other common nucleophilic fluorination reagents:

| Reagent | Reaction Type | Yield (%) | Selectivity | Comments |

|---|---|---|---|---|

| Tetrabutylammonium difluorotriphenylsilicate (TBAT) | Alkyl halide fluorination | 85-95 | High | Superior performance under mild conditions |

| Tetra-n-butylammonium fluoride (TBAF) | Alkyl halide fluorination | 70-80 | Moderate | More prone to side reactions |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Aromatic fluorination | 60-75 | Low | Less effective for complex substrates |

Mecanismo De Acción

The mechanism of action of tetrabutylammonium difluorotriphenylsilicate(IV) involves the transfer of fluoride ions to electrophilic centers in the substrate molecules . The compound acts as a nucleophilic fluorinating agent, where the fluoride ions attack the electrophilic carbon atoms, leading to the formation of carbon-fluorine bonds . This process is facilitated by the stability and solubility of the compound in organic solvents .

Comparación Con Compuestos Similares

Similar Compounds

Tetrabutylammonium fluoride: Another fluoride source used in nucleophilic fluorination reactions.

Tris(dimethylamino)sulfonium difluorotrimethylsilicate: A reagent with similar applications in fluorination reactions.

Tetrabutylammonium difluoromethyldiphenylsilicate: An analog with different substituents on the silicon atom.

Uniqueness

Tetrabutylammonium difluorotriphenylsilicate(IV) is unique due to its high stability and effectiveness as a fluoride source in nucleophilic displacement reactions . Its non-hygroscopic nature and solubility in various organic solvents make it a preferred choice in many synthetic applications .

Actividad Biológica

Tetrabutylammonium difluorotriphenylsilicate(IV), commonly referred to as TBAT, is a compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of TBAT, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C34H51F2NSi

- Molecular Weight : 539.86 g/mol

- CAS Number : 163931-61-1

- Solubility : Poorly soluble in water, with a solubility of approximately .

TBAT functions primarily as a biochemical reagent with several biological applications:

- Catalytic Role : TBAT can act as a catalyst in organic synthesis reactions, facilitating various chemical transformations .

- Biological Material : It is utilized in life sciences for research purposes, often serving as a stabilizer or lubricant in biochemical assays .

- Inhibition Profiles : TBAT has shown some inhibitory effects on specific cytochrome P450 enzymes, particularly CYP2C19, which may influence drug metabolism .

1. Research and Development

TBAT's role as a reagent in biochemical research has been highlighted in several studies:

- Case Study 1 : In a study on GABA uptake inhibitors, TBAT was evaluated for its potential to enhance the efficacy of novel compounds designed to modulate neurotransmitter levels . The findings indicated that TBAT could improve the solubility and stability of these compounds.

- Case Study 2 : A synthesis study involving TBAT demonstrated its ability to facilitate reactions that produce fluorinated organic compounds, which are of interest in medicinal chemistry due to their biological activity .

2. Safety and Toxicity

While TBAT is useful in various applications, it is important to consider its safety profile:

- Toxicity Information : TBAT is classified as a hazardous material with specific handling requirements. It is essential to use appropriate personal protective equipment (PPE) when working with this compound due to its irritant properties .

- Environmental Impact : The compound's low solubility may limit its environmental impact; however, precautions should still be taken during disposal.

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Weight | 539.86 g/mol |

| Solubility | |

| CYP Inhibition | CYP2C19 (Yes), CYP1A2 (No) |

| Catalytic Applications | Organic synthesis |

| Toxicity Classification | Hazardous |

Propiedades

IUPAC Name |

difluoro(triphenyl)silanuide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2Si.C16H36N/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-15H;5-16H2,1-4H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBKGJOQACIQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Si-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51F2NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432449 | |

| Record name | TBAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163931-61-1 | |

| Record name | TBAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Difluorotriphenylsilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.